molecular formula C22H22N2O3 B3006846 3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1040716-37-7

3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B3006846
CAS No.: 1040716-37-7
M. Wt: 362.429
InChI Key: SAYQOQIMQXWQGS-UHFFFAOYSA-N
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Description

The compound “3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one” is a complex organic molecule. It is a derivative of coumarin, a fragrant organic compound found in many plants . The compound has a chromen-4-yl group, which is a common feature in many bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of substituted-N-(5-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-1,3,4-thiadiazol-2-yl)-benzamide derivatives using TBTU as a coupling agent . The reaction conditions were mild and the yields were up to 95% .

Scientific Research Applications

Synthesis and Characterization

Research in the area of chemistry has led to the development of novel compounds through complex synthetic routes. For instance, studies have reported the synthesis of unique polyheterocyclic systems via multicomponent reactions involving various starting materials such as l-proline, alkyl propiolates, and isatins. These reactions have yielded compounds with eight- or nine-membered polyheterocyclic systems, showcasing the versatility of organic synthesis in creating complex molecular architectures with potential therapeutic applications (Jun‐Jie Cao et al., 2018).

Mechanistic Insights and Computational Studies

The field also delves into understanding the mechanisms underlying the formation of such compounds. For example, the base-promoted cascade transformation of pyrimidinone derivatives into novel tricyclic bis-diazepinones highlights the complexity of chemical reactions and the formation of unexpected structures under specific conditions (A. Shutalev et al., 2008). Furthermore, computational studies have been utilized to predict the electronic and photovoltaic properties of chromen-2-one-based organic dyes, indicating the potential of these compounds in applications such as dye-sensitized solar cells (Elshafie A.M. Gad et al., 2020).

Potential Pharmacological Activities

Several studies have focused on the potential pharmacological activities of compounds with similar structural features. For example, research on coumarinyl Schiff base derivatives has revealed antimicrobial properties, suggesting their utility in developing new antimicrobial agents (A. Mishra et al., 2014). Additionally, the exploration of indolyl-4H-chromene-3-carboxamides has demonstrated their antioxidant and antibacterial potentials, further indicating the broad applicability of these compounds in medicinal chemistry (Chitreddy V. Subbareddy et al., 2017).

Properties

IUPAC Name

11-[(7-methyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-14-5-6-18-16(9-22(26)27-20(18)7-14)12-23-10-15-8-17(13-23)19-3-2-4-21(25)24(19)11-15/h2-7,9,15,17H,8,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYQOQIMQXWQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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